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Introduction: The Pyrazole Core in Drug Discovery
The pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged

scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique

electronic properties and ability to participate in hydrogen bonding interactions allow it to serve

as a versatile bioisostere, frequently engaging with the hinge region of protein kinases.[2] The

strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of

novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

[1] Among the various halogenated pyrazoles, 1-cyclopropyl-4-iodo-1H-pyrazole emerges as

a particularly valuable starting material. The high reactivity of the carbon-iodine bond at the C4

position provides a reliable and versatile handle for introducing molecular diversity through a

suite of powerful cross-coupling reactions.[3] This guide offers a comprehensive overview of

the synthesis, properties, and strategic applications of this key intermediate, providing field-

proven insights and detailed methodologies for its effective utilization in drug discovery and

development.

Physicochemical Properties and Handling
While comprehensive experimental data for 1-cyclopropyl-4-iodo-1H-pyrazole is not

extensively published, its properties can be inferred from related structures. It is expected to be
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a solid at room temperature, soluble in common organic solvents such as DMF, DMSO, and

chlorinated solvents.[4]

Table 1: Physicochemical Identifiers for 1-Cyclopropyl-4-iodo-1H-pyrazole

Property Value Reference

CAS Number 1239363-40-6 [5][6][7][8]

Molecular Formula C₆H₇IN₂ [5]

Molecular Weight 234.04 g/mol [5]

Appearance

Expected to be an off-white to

pale yellow or grayish-brown

crystalline powder

[9]

Safety and Handling Precautions
A specific Safety Data Sheet (SDS) for 1-cyclopropyl-4-iodo-1H-pyrazole is not readily

available. However, based on the SDS for the analogous 1-cyclopropyl-4-(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-yl)-1H-pyrazole and general 4-iodopyrazoles, the following precautions

are advised[10][11]:

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust

formation and inhalation.[10] Wear appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat.[11]

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact,

rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into

fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.

[10]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Synthesis of the Starting Material
A prevalent strategy for the synthesis of N-substituted 4-iodopyrazoles involves a multi-step

sequence: N-alkylation/arylation of pyrazole, followed by iodination at the C4 position.[12] For
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the synthesis of 1-cyclopropyl-4-iodo-1H-pyrazole, a plausible route would involve the N-

cyclopropylation of pyrazole followed by a regioselective iodination.

Proposed Synthetic Workflow

Step 1: N-Cyclopropylation

Step 2: C4-Iodination

Pyrazole

1-Cyclopropyl-1H-pyrazole

Reaction

Cyclopropyl Bromide Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF)

1-Cyclopropyl-4-iodo-1H-pyrazole

Reaction

Iodinating Agent (e.g., I₂, NIS) Base/Activator (e.g., NaHCO₃, CAN) Solvent (e.g., CH₂Cl₂, CH₃CN)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-cyclopropyl-4-iodo-1H-pyrazole.

The iodination of the pyrazole ring at the C4 position can be achieved using various reagents,

such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an activator like ceric

ammonium nitrate (CAN), which has been shown to afford 4-iodides in a highly regioselective

manner.[13][14]

Core Applications: Palladium-Catalyzed Cross-
Coupling Reactions
The C-I bond in 1-cyclopropyl-4-iodo-1H-pyrazole is highly susceptible to oxidative addition

to a Pd(0) catalyst, making it an excellent electrophilic partner in a variety of cross-coupling

reactions. This reactivity is the cornerstone of its utility as a versatile building block.[15]
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Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for

constructing C(sp²)-C(sp²) bonds, a linkage frequently found in kinase inhibitors.[1] This

reaction couples the 4-iodopyrazole with a variety of aryl or heteroaryl boronic acids or their

esters.

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically

hindered and electron-rich phosphine ligand such as SPhos or XPhos is often employed.

These bulky ligands facilitate the reductive elimination step and stabilize the active Pd(0)

species, leading to higher yields.[1] For simpler couplings, Pd(PPh₃)₄ can also be effective.

[15]

Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial. Its role is to activate the boronic acid

by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

[16]

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and

water is typically used. The water is essential for dissolving the inorganic base and assisting

in the formation of the active boronate species.[15]

Catalytic Cycle

Pd(0)L₂

R¹-Pd(II)L₂-I

Oxidative
Addition

R¹-Pd(II)L₂-R²
Transmetalation

(R²-B(OH)₃⁻) R¹-R²

Reductive
Elimination

Regeneration1-Cyclopropyl-4-iodo-1H-pyrazole (R¹-I)
+ Boronic Acid (R²-B(OH)₂)

+ Base
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from established procedures for N-methyl-4-iodopyrazole and is

expected to be effective for the N-cyclopropyl analogue.[15]
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Reaction Setup: To a microwave vial, add 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv),

the desired arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g.,

4:1 v/v).

Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

Heating: Place the vial in a microwave reactor and irradiate at 90-120 °C for 5-20 minutes.

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and

then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Suzuki Coupling of 4-Iodopyrazole Derivatives
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Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling

the 4-iodopyrazole with a terminal alkyne. This transformation is invaluable for creating linear

structural extensions, which can probe deep binding pockets in biological targets.[17]

Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium catalyst

(e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst

(e.g., CuI) is essential for activating the terminal alkyne.[18]

Copper's Role: The copper(I) iodide reacts with the terminal alkyne in the presence of a base

to form a copper acetylide intermediate. This species is more reactive and readily undergoes

transmetalation with the Pd(II)-aryl complex.[18]
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Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is

typically used. It serves both to neutralize the HI generated during the reaction and to act as

the solvent.

Pd Cycle

Cu Cycle

Pd(0)L₂

R¹-Pd(II)L₂-I
Oxidative
Addition R¹-Pd(II)L₂-C≡CR²Transmetalation

R¹-C≡CR²

Reductive
Elimination

Regeneration

Cu-C≡CR² Cu(I)IRegenerationH-C≡CR² Base, CuI

1-Cyclopropyl-4-iodo-1H-pyrazole (R¹-I)
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Caption: Interconnected catalytic cycles of the Sonogashira reaction.

This general protocol is based on standard conditions for iodopyrazoles.[3]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-
cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride

(PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

Solvent and Base: Add anhydrous and degassed triethylamine (or a suitable solvent like THF

with an amine base).

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing

with an organic solvent. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography.
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Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the

coupling of the 4-iodopyrazole with a vast array of primary and secondary amines.[19] This

reaction is particularly relevant for the synthesis of 4-aminopyrazoles, a scaffold found in

numerous kinase inhibitors, including Janus kinase (JAK) inhibitors.[1][20]

Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination.

Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, tBuDavePhos) are often

required to promote the challenging reductive elimination step that forms the C-N bond.[21]

[22]

Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or

cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more potent

nucleophile for coordination to the palladium center.[20]

Catalyst Complementarity: For certain amines, particularly those with β-hydrogens,

palladium-catalyzed reactions can be prone to side reactions like β-hydride elimination. In

such cases, copper-catalyzed Ullmann-type couplings can be a complementary and more

effective strategy.[21][22]

Catalytic Cycle

Pd(0)L₂

R¹-Pd(II)L₂-I

Oxidative
Addition

[R¹-Pd(II)L₂(NR²R³)]⁺
Amine Coordination

& Deprotonation R¹-NR²R³

Reductive
Elimination

Regeneration1-Cyclopropyl-4-iodo-1H-pyrazole (R¹-I)
+ Amine (HNR²R³)

+ Base
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Caption: General catalytic cycle for the Buchwald-Hartwig amination.

This protocol is adapted from procedures for N-trityl-4-halopyrazoles.[20][22]

Reaction Setup: In an oven-dried Schlenk tube, combine 1-cyclopropyl-4-iodo-1H-
pyrazole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2
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mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g.,

NaOtBu, 1.4 equiv).

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

Heating: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring progress by TLC

or LC-MS.

Work-up: After cooling to room temperature, quench the reaction with water and extract with

an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate.

Purification: Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The derivatives synthesized from 1-cyclopropyl-4-iodo-1H-pyrazole are of immense interest

in drug discovery, particularly for the development of kinase inhibitors.[1] The N-cyclopropyl

group itself can be beneficial, as cyclopropyl rings are often incorporated into drug candidates

to improve metabolic stability and binding affinity.[4]

The JAK-STAT signaling pathway is a critical regulator of immune response, and its

dysregulation is implicated in autoimmune diseases and cancers.[1] Many potent JAK inhibitors

feature a 4-substituted pyrazole core. The synthetic workflows described herein, originating

from 1-cyclopropyl-4-iodo-1H-pyrazole, provide a direct route to novel analogues for

screening against these and other important kinase targets.
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Caption: Synthetic diversification of 1-cyclopropyl-4-iodo-1H-pyrazole for kinase inhibitor

discovery.

Conclusion
1-Cyclopropyl-4-iodo-1H-pyrazole is a high-value, strategic starting material for chemical

synthesis and drug discovery. Its well-defined point of reactivity at the C4 position, enabled by

the labile carbon-iodine bond, allows for predictable and efficient functionalization through

robust palladium-catalyzed cross-coupling reactions. The methodologies for Suzuki-Miyaura,

Sonogashira, and Buchwald-Hartwig couplings, while requiring adaptation from related

pyrazole systems, provide reliable pathways to generate diverse libraries of novel compounds.

The inherent value of the N-cyclopropyl pyrazole scaffold in medicinal chemistry further

underscores the importance of this building block for the development of the next generation of

targeted therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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